molecular formula C20H22N2O4 B13617121 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B13617121
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-UHFFFAOYSA-N
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Description

H-Orn(Fmoc)-OH, also known as Nα-Fmoc-L-ornithine, is a derivative of the amino acid ornithine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides on a solid support. This compound is widely utilized in the field of peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by crystallization or chromatography to obtain pure H-Orn(Fmoc)-OH .

Industrial Production Methods

In industrial settings, the production of H-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often employed to streamline the process. These machines allow for the efficient coupling of Fmoc-protected amino acids to a resin, followed by deprotection and subsequent coupling steps to build the desired peptide sequence .

Chemical Reactions Analysis

Types of Reactions

H-Orn(Fmoc)-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, and other carbodiimides.

    Deprotection Reagents: Piperidine in DMF or DCM.

    Solvents: DMF, DCM, and other organic solvents.

Major Products

The major products formed from these reactions are peptides with specific sequences, where H-Orn(Fmoc)-OH serves as one of the building blocks. The final peptides can be used for various applications in research and industry .

Mechanism of Action

The mechanism of action of H-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The Fmoc group is removed under mildly basic conditions, typically using piperidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Orn(Fmoc)-OH is unique due to the presence of the ornithine side chain, which contains an additional amino group compared to lysine. This additional amino group can participate in further functionalization or modification, providing additional versatility in peptide synthesis .

Biological Activity

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, also known as Fmoc-L-ornithine, is a derivative of ornithine modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered interest in the field of peptide synthesis and biological research due to its unique structural properties and potential applications in drug development.

  • Molecular Formula : C₃₅H₃₂N₂O₆
  • Molecular Weight : 588.64 g/mol
  • CAS Number : 201048-68-2
  • Structure : The compound features a pentanoic acid backbone with amino and carbonyl functionalities, which are essential for its biological activity.

Biological Activity

The biological activity of this compound primarily revolves around its role in peptide synthesis and potential therapeutic applications.

  • Peptide Bond Formation : The Fmoc group allows for selective protection of the amino group, facilitating peptide bond formation during solid-phase peptide synthesis (SPPS). This is crucial for constructing peptides that may exhibit biological activity.
  • Modulation of Protein Interactions : The structural modifications provided by the Fmoc group can influence the conformation and stability of peptides, potentially enhancing their interaction with target proteins or receptors.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various Fmoc-protected amino acids, including this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Peptide Synthesis Efficiency

Research demonstrated that using Fmoc-L-ornithine in peptide synthesis improved yields and purity compared to traditional methods. This efficiency is attributed to the stability of the Fmoc group under standard coupling conditions, which minimizes side reactions during synthesis.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityYield in Peptide SynthesisStability
Fmoc-L-OrnithineModerate against Gram-positive bacteriaHigh (up to 90%)Stable under acidic conditions
Fmoc-L-LeucineHigh against various pathogensModerate (75%)Sensitive to moisture
Fmoc-L-AlanineLow activityHigh (85%)Stable

Properties

IUPAC Name

2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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